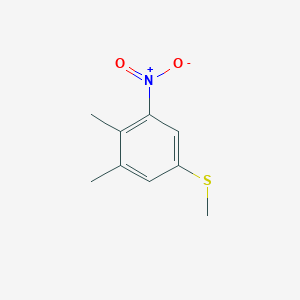
3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride
Descripción general
Descripción
Typically, compounds like “3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride” are used in organic synthesis, possibly as intermediates in the production of more complex molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The chloromethyl group is a good leaving group, which means it could be replaced by nucleophiles in a substitution reaction .Aplicaciones Científicas De Investigación
Structural Studies and Synthesis
Structural Analysis : Research on NH-indazoles, including similar structures, has been conducted to understand the effect of substituents like fluorine on the supramolecular structure. Such studies utilize X-ray crystallography and multinuclear magnetic resonance spectroscopy to explore tautomeric forms and supramolecular interactions, providing insights into the structural behavior of indazole derivatives (Teichert et al., 2007).
Synthetic Approaches : Efficient methods for synthesizing tetrahydroindazole derivatives have been developed using microwave irradiation. This green chemistry approach improves yields and reduces reaction times, offering a pathway for creating substituted tetrahydroindazole compounds with potential antioxidant properties (Polo et al., 2016).
Biological and Herbicidal Activities
- Herbicidal Applications : A study on 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives has shown that these compounds exhibit potent herbicidal activity against annual weeds. These findings are particularly relevant for agricultural applications, highlighting the potential of indazole derivatives in crop protection (Hwang et al., 2005).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antifungal Agent : Indazole scaffolds have demonstrated significant biological properties, including antimicrobial and anti-inflammatory effects. These compounds show activity against bacterial strains like Escherichia coli and fungal strains such as Candida albicans, underscoring their potential in developing new antimicrobial agents (Panda et al., 2022).
Chemical Reactivity and New Compound Synthesis
- Chemical Reactivity and Synthesis : Investigations into the chemical reactivity of indazole derivatives have led to the creation of novel compounds with potential biological activities. These studies focus on the synthesis and reaction mechanisms of indazoles, contributing to the development of new therapeutic agents and materials (Soga et al., 1980).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2.ClH/c1-6-2-3-8-7(4-6)9(5-10)12-11-8;/h6H,2-5H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHXANNKKOPKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NN2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



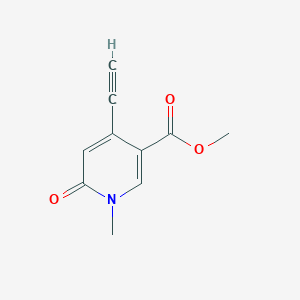
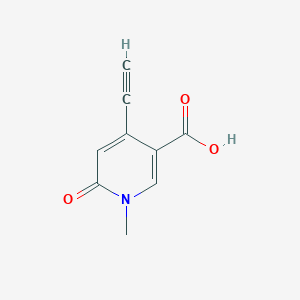

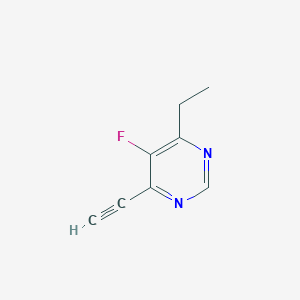
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1472865.png)
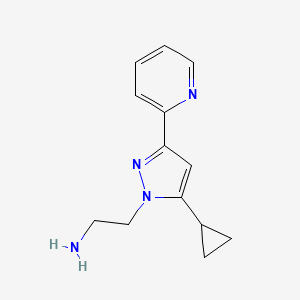
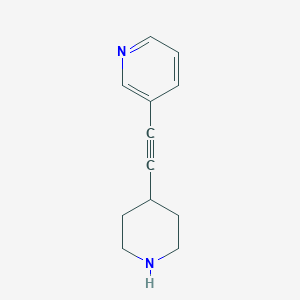
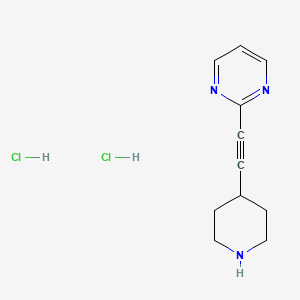
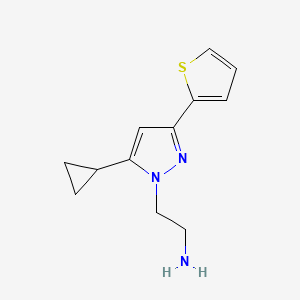


![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
![2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid](/img/structure/B1472877.png)
